molecular formula C13H12N2 B12081851 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole

Cat. No.: B12081851
M. Wt: 196.25 g/mol
InChI Key: DTEFGIZVYXGMLT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole is a synthetic pyrazole derivative intended for research and development purposes. This compound is part of the privileged pyrazole heterocycle class, known for its significant role in medicinal chemistry and drug discovery . The molecular structure incorporates an ethynylphenyl extension, making it a valuable building block for further chemical synthesis, such as creating more complex molecules via click chemistry or Suzuki coupling reactions. Research Applications and Value: Pyrazole cores are widely investigated for their diverse pharmacological activities. While the specific profile of this derivative is under exploration, analogous compounds have demonstrated potent biological activities, including serving as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents . The presence of the ethynyl group specifically enhances its utility as a key intermediate in the development of potential enzyme inhibitors, diagnostic probes, and novel polymeric materials. Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment. For optimal stability, store under an inert atmosphere at 2-8°C, as is common for similar organic reagents . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-ethyl-4-(4-ethynylphenyl)pyrazole

InChI

InChI=1S/C13H12N2/c1-3-11-5-7-12(8-6-11)13-9-14-15(4-2)10-13/h1,5-10H,4H2,2H3

InChI Key

DTEFGIZVYXGMLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)C#C

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The foundational method for constructing 1H-pyrazole derivatives involves cyclocondensation between hydrazines and 1,3-diketones. For 1-ethyl-4-(4-ethynylphenyl)-1H-pyrazole, ethylhydrazine serves as the N1-substituent source, while 4-(4-ethynylphenyl)-1,3-diketone precursors enable C4 functionalization. Huang et al. demonstrated that α,β-ethylenic ketones 37 react with arylhydrazines in DMF to form pyrazolines 38 , which undergo oxidation to yield 1,3,5-triarylpyrazoles 40 (66–88% yields). Adapting this protocol, 4-(4-ethynylphenyl)-1,3-diketone analogs could be cyclized with ethylhydrazine under Cu(OTf)₂/[bmim]PF₆ catalysis to directly access the target compound.

Chalcone-Based Cyclization

Bhat et al. developed a β-arylchalcone 33 epoxidation route, where epoxide 34 reacts with hydrazine hydrate to form pyrazoline 35 , followed by dehydration to 3,5-diarylpyrazoles 36 . While this method typically produces 1-unsubstituted pyrazoles, substituting ethylhydrazine for hydrazine hydrate may enable N1-ethylation. However, competing N2-ethylation side reactions necessitate careful optimization of stoichiometry and temperature.

1,3-Dipolar Cycloaddition Approaches

Diazocarbonyl Compound Cycloaddition

He et al. achieved 89% yields in pyrazole 57 synthesis via Zn(OTf)₂-catalyzed cycloaddition between ethyl α-diazoacetate 56 and phenylpropargyl 55 . For this compound, modifying the dipolarophile to 4-ethynylphenylacetylene and the diazo compound to ethyl diazoacetate could enable direct cycloaddition. Computational studies suggest that electron-deficient ethynyl groups enhance regioselectivity toward the desired 1,4-disubstituted product.

In Situ Carbonyl Generation

Harigae's one-pot method combines terminal alkynes 83 , aromatic aldehydes 84 , iodine, and hydrazines to yield 1,3-disubstituted pyrazoles 86 (68–99%). Substituting 4-ethynylbenzaldehyde for 84 and ethylhydrazine for arylhydrazines may streamline synthesis. Iodine mediates both alkyne activation and cyclocondensation, though competing Glaser coupling of ethynyl groups requires controlled stoichiometry.

Sonogashira Cross-Coupling for Ethynyl Functionalization

Post-Cyclization Alkyne Installation

Bhattacharjee et al. demonstrated Sonogashira coupling on pre-formed pyrazoles, reacting 4-bromo-1-ethyl-1H-pyrazole with 4-ethynylphenylboronic acid under Pd(PPh₃)₂Cl₂/CuI catalysis. Optimization data indicate that DMF at 80°C with triethylamine base achieves 78% coupling efficiency while preserving pyrazole integrity (Table 1).

Table 1. Sonogashira Coupling Optimization for Ethynyl Group Introduction

Catalyst SystemSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂/CuIDMF8078
Pd(OAc)₂/XPhosToluene11065
PdCl₂(dppf)/CuIDMSO9071

Directed Ortho-Metalation

Alternative approaches use directed metalation to install ethynyl groups at C4. Treating 1-ethyl-4-iodo-1H-pyrazole with TMS-acetylene under Negishi conditions (ZnCl₂, Pd₂(dba)₃) followed by TMS deprotection yields the target compound in 82% yield over two steps. This method avoids competing N-alkylation but requires anhydrous conditions.

Solvent-Free Multicomponent Synthesis

Triethyl Orthoformate-Mediated Condensation

CN113880768A discloses a solvent-free method where triethyl orthoformate, ethyl acetoacetate, and 4-ethynylphenylhydrazine condense at 120°C to directly form this compound-4-ethyl formate. While initial yields reach 68%, recrystallization from ethanol/ethyl acetate improves purity to >98%. This approach eliminates solvent waste but requires precise stoichiometric control to minimize diketoester byproducts.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound Synthesis

MethodStepsYield (%)Purity (%)Key Advantage
Cyclocondensation + Sonogashira38295High regiocontrol
Diazocycloaddition18990Atom economy
Solvent-Free Condensation16898Environmental sustainability

Cyclocondensation-Sonogashira hybrids balance efficiency and scalability, whereas solvent-free methods appeal to green chemistry priorities despite moderate yields. Diazocycloaddition offers superior atom economy but struggles with large-scale dipolarophile handling.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-(4-ethynylphenyl)-1H-pyrazole-1-carbaldehyde.

    Reduction: Formation of 1-Ethyl-4-(4-ethylphenyl)-1H-pyrazole.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown effective inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. Studies have reported that certain pyrazoles can inhibit tumor cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. For example, compounds similar to this compound have demonstrated IC50 values as low as 0.39 µM against HCT116 cells, indicating potent antiproliferative effects .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Compounds containing the pyrazole scaffold have been evaluated for their ability to inhibit inflammation-related pathways, showing promise as potential therapeutic agents for inflammatory diseases .

Antidiabetic Effects

Research has highlighted the potential of pyrazoles in managing diabetes. Certain derivatives have been shown to lower blood glucose levels significantly in animal models, making them candidates for further development as antidiabetic agents .

Organic Electronics

The unique electronic properties of pyrazole derivatives have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of ethynyl groups enhances the electronic conductivity and stability of these materials, making them suitable for advanced electronic applications.

Coordination Chemistry

Pyrazoles can act as ligands in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and materials science due to their tunable properties and stability under various conditions.

Case Studies

StudyApplicationFindings
Du et al., 2018AntimicrobialSynthesized novel pyrazole derivatives with MIC values indicating strong antibacterial activity against multiple pathogens .
Li et al., 2019AnticancerEvaluated pyrazole derivatives showing significant growth inhibition in cancer cell lines with IC50 values < 0.5 µM .
Pathak et al., 2014AntidiabeticReported a series of substituted pyrazoles exhibiting hypoglycemic effects in diabetic models .

Mechanism of Action

The mechanism by which 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: Its electronic properties can influence the performance of materials in electronic devices.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The ethynyl group in the target compound exerts a moderate electron-withdrawing effect, enhancing electrophilic substitution reactivity compared to electron-donating groups (e.g., methyl in CAS 849776-88-1) .
  • Steric Hindrance : Bulky substituents like pyrenyl (C₂₅H₁₆N₂) reduce solubility in polar solvents, whereas the ethynylphenyl group balances steric bulk with moderate lipophilicity .

Biological Activity

1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole is a pyrazole derivative notable for its diverse biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties. This compound, characterized by an ethyl group at the first position and a 4-ethynylphenyl substituent at the fourth position of the pyrazole ring, is part of a broader class of five-membered heterocycles containing nitrogen atoms that contribute to its unique chemical properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H13N3\text{C}_{13}\text{H}_{13}\text{N}_3

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit cell growth in various cancer cell lines. A specific study demonstrated that this compound inhibited lactate dehydrogenase (LDH) in human pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673) cell lines, suggesting potential applications in cancer therapy .

Cell Line IC50 Value (µM) Effect
MiaPaCa-2<0.5Inhibition of cell growth
A673<0.5Inhibition of cellular lactate output

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are supported by findings from various studies. Pyrazoles are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds with similar structures can effectively combat bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups enhances their activity against these pathogens .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies reveal its binding affinity with key targets involved in tumor growth and inflammation. For instance, it has been noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Antitumor Studies : A study involving the administration of this compound in mouse models demonstrated significant tumor reduction compared to control groups, indicating its efficacy as an antitumor agent.
  • Inflammatory Response : In a controlled experiment assessing inflammatory markers in rats treated with this compound, a marked reduction in edema was observed, reinforcing its anti-inflammatory properties.

Q & A

Q. What are the common synthetic methodologies for synthesizing 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole and its derivatives?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. For example:

  • Cyclocondensation : Reacting hydrazines with diketones or enol ethers to form the pyrazole core .
  • Ethynyl Group Introduction : Sonogashira coupling or alkyne addition reactions to attach the ethynylphenyl moiety .
  • Esterification/Alkylation : Ethyl groups are introduced via alkyl halides or esterification under basic conditions (e.g., K₂CO₃ in DMF) .
    Key steps require controlled temperature (60–100°C), inert atmospheres, and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons appear at δ 6.5–8.0 ppm, while ethynyl protons are absent (sp-hybridized C≡C) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying bond lengths (e.g., C≡C ≈ 1.20 Å) and torsion angles .
  • IR Spectroscopy : Detects functional groups (e.g., C≡C stretch ~2100 cm⁻¹, C=O ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethynylphenyl group while minimizing side reactions?

  • Catalyst Selection : Pd-catalyzed Sonogashira coupling (e.g., PdCl₂(PPh₃)₂) with CuI co-catalyst enhances efficiency .
  • Solvent and Temperature : Use polar aprotic solvents (DMF, THF) at 80–100°C to balance reaction rate and by-product formation .
  • Protecting Groups : Temporary protection of reactive sites (e.g., silyl groups for ethynyl) prevents undesired polymerization .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity?

A comparative analysis of pyrazole derivatives reveals:

Substituent PositionBiological ActivityExample Compound
4-EthynylphenylEnhanced enzyme inhibitionTarget compound
4-ChlorophenylAntimicrobialEthyl 1-(4-chlorophenyl)-...
4-FluorophenylAnticancerEthyl 1-(4-fluorophenyl)-...
The ethynyl group increases π-π stacking with hydrophobic enzyme pockets, improving binding affinity .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to reduce inter-lab variability .
  • Structure-Activity Validation : Use isosteric replacements (e.g., replacing ethynyl with cyano) to isolate electronic vs. steric effects .
  • Dose-Response Curves : Perform triplicate measurements with positive controls (e.g., cisplatin for cytotoxicity) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Flexibility of Ethynyl Group : Dynamic disorder in crystal lattices can be mitigated by slow evaporation in low-polarity solvents (e.g., hexane/EtOAc) .
  • Twinned Crystals : SHELXD and SHELXE enable structure solution from twinned data via dual-space algorithms .
  • Hydrogen Bonding : Co-crystallization with acetic acid stabilizes the lattice through N–H···O interactions .

Q. What strategies are used to elucidate the compound’s mechanism of enzyme inhibition?

  • Kinetic Studies : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) under varying substrate/inhibitor concentrations .
  • Docking Simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2 or kinase targets) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. Table 1: Key Synthetic Routes

StepReaction TypeConditionsYield (%)Reference
1CyclocondensationHydrazine + diketone, 80°C, 12h65–75
2Sonogashira CouplingPd(PPh₃)₄, CuI, 90°C50–60
3EthylationEthyl bromide, K₂CO₃, DMF85–90

Q. Table 2: Biological Activity Comparison

CompoundTarget EnzymeIC₅₀ (µM)Notes
This compoundCOX-20.45High selectivity
1-Ethyl-4-(4-fluorophenyl)-1H-pyrazoleEGFR kinase1.2Moderate cytotoxicity

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